N,N-Dipropylacetamide

Description

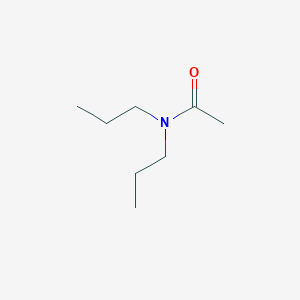

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N,N-dipropylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO/c1-4-6-9(7-5-2)8(3)10/h4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFTIBNDWGNYRLS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(CCC)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1061499 | |

| Record name | Acetamide, N,N-dipropyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1061499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1116-24-1 | |

| Record name | N,N-Dipropylacetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1116-24-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dipropylacetamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001116241 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetamide, N,N-dipropyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Acetamide, N,N-dipropyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1061499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N-dipropylacetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.941 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIPROPYLACETAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9Z4SJX5GW1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

What are the physical properties of N,N-Dipropylacetamide

An In-depth Technical Guide to the Physical Properties of N,N-Dipropylacetamide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core physical properties of this compound, a valuable compound in various research and development applications. The information is presented in a structured format to facilitate easy access and comparison, with detailed experimental protocols for the determination of these properties.

Core Physical Properties

This compound is a colorless to pale yellow liquid with a mild odor.[1] It is an organic compound characterized by its amide functional group, where a carbonyl group is bonded to a nitrogen atom that is further substituted with two propyl groups.[1]

Quantitative Data Summary

The key physical properties of this compound are summarized in the table below for quick reference.

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₁₇NO | [2][3] |

| Molecular Weight | 143.23 g/mol | [2][4] |

| Boiling Point | 87 °C at 6 mmHg | |

| Density | 0.89 g/cm³ | |

| Refractive Index (n_D) | 1.4425 - 1.4445 | |

| Flash Point | 88 °C | |

| Solubility | Soluble in organic solvents. | [1] |

| Appearance | Colorless to pale yellow liquid. | [1] |

Experimental Protocols for Property Determination

This section details the standard experimental methodologies for determining the key physical properties of liquid organic compounds like this compound.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For accurate determination, a distillation method or the Thiele tube method can be employed.[5]

Protocol: Distillation Method [5][6]

-

Apparatus Setup: Assemble a simple distillation apparatus consisting of a round-bottom flask, a condenser, a thermometer, and a receiving flask.

-

Sample Preparation: Place a measured volume of this compound into the round-bottom flask along with a few boiling chips to ensure smooth boiling.

-

Heating: Gently heat the flask using a heating mantle or a sand bath.

-

Temperature Reading: Position the thermometer bulb just below the side arm of the distillation head to accurately measure the temperature of the vapor that is in equilibrium with the boiling liquid.

-

Data Recording: The temperature at which the liquid consistently condenses and collects in the receiving flask is recorded as the boiling point. The atmospheric pressure should also be recorded.

Determination of Density

Density is the mass per unit volume of a substance. For liquids, this can be accurately measured using a pycnometer or a digital density meter.[7][8][9][10][11]

Protocol: Pycnometer Method [7][8][9]

-

Cleaning and Calibration: Thoroughly clean and dry a pycnometer of a known volume. Determine the mass of the empty pycnometer using an analytical balance.

-

Sample Filling: Fill the pycnometer with this compound, ensuring no air bubbles are trapped. The temperature of the liquid should be controlled and recorded.

-

Mass Measurement: Weigh the filled pycnometer.

-

Calculation: The density is calculated by dividing the mass of the liquid (mass of filled pycnometer minus the mass of the empty pycnometer) by the known volume of the pycnometer.

Determination of Refractive Index

The refractive index is a dimensionless number that describes how light propagates through a substance. It is a characteristic property and can be measured using a refractometer.

Protocol: Abbe Refractometer Method [1][12][13][14][15]

-

Instrument Calibration: Calibrate the Abbe refractometer using a standard liquid with a known refractive index, such as distilled water.

-

Sample Application: Place a few drops of this compound onto the prism of the refractometer.

-

Measurement: Close the prism and allow the sample to spread into a thin film. Look through the eyepiece and adjust the controls until the boundary between the light and dark fields is sharp and centered on the crosshairs.

-

Reading: Read the refractive index value directly from the instrument's scale. The temperature at which the measurement is made should be recorded as the refractive index is temperature-dependent.

Determination of Solubility

Solubility is the property of a solute to dissolve in a solvent to form a homogeneous solution. The OECD Guideline 105 provides standard methods for determining the water solubility of chemicals.[16][17][18]

Protocol: Flask Method (for solubilities > 10⁻² g/L) [16][17][18]

-

Sample Preparation: Add an excess amount of this compound to a known volume of the solvent (e.g., water, ethanol) in a flask.

-

Equilibration: Stopper the flask and agitate it at a constant temperature for a sufficient period to reach equilibrium. This may take 24 hours or more.

-

Phase Separation: Allow the mixture to stand to separate the undissolved solute from the solution. If necessary, centrifuge or filter the sample.

-

Concentration Analysis: Determine the concentration of this compound in the clear supernatant using a suitable analytical method (e.g., gas chromatography, HPLC). This concentration represents the solubility of the compound in that solvent at the given temperature.

Logical Relationship of Physical Properties

The physical properties of a compound are interconnected and provide a comprehensive understanding of its nature. The following diagram illustrates the hierarchical relationship of the key physical properties discussed.

References

- 1. Abbe's Refractometer (Procedure) : Modern Physics Virtual Lab : Physical Sciences : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]

- 2. This compound | C8H17NO | CID 70690 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Acetamide, N,N-dipropyl- [webbook.nist.gov]

- 4. PubChemLite - this compound (C8H17NO) [pubchemlite.lcsb.uni.lu]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. youtube.com [youtube.com]

- 7. knowledge.reagecon.com [knowledge.reagecon.com]

- 8. calnesis.com [calnesis.com]

- 9. mt.com [mt.com]

- 10. Density Determination of Solids and Liquids - EAG Laboratories [eag.com]

- 11. Density and density measurement | Anton Paar Wiki [wiki.anton-paar.com]

- 12. wp.optics.arizona.edu [wp.optics.arizona.edu]

- 13. scribd.com [scribd.com]

- 14. davjalandhar.com [davjalandhar.com]

- 15. home.uni-leipzig.de [home.uni-leipzig.de]

- 16. filab.fr [filab.fr]

- 17. Water Solubility | Scymaris [scymaris.com]

- 18. OECD Guidelines for the Testing of Chemicals, Section 1 Test No. 105: Water ... - OECD - Google Books [books.google.com.sg]

N,N-Dipropylacetamide chemical structure and formula

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and spectroscopic analysis of N,N-Dipropylacetamide, intended for researchers, scientists, and professionals in drug development and organic synthesis.

Chemical Identity and Structure

This compound is a tertiary amide characterized by an acetyl group bonded to a nitrogen atom which is, in turn, substituted with two n-propyl groups.[1] It is a colorless to pale yellow liquid at room temperature and is primarily used as a solvent and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.[1]

Table 1: Chemical Identifiers

| Identifier | Value |

|---|---|

| CAS Number | 1116-24-1[3] |

| PubChem CID | 70690[2] |

| IUPAC Name | This compound[2] |

| SMILES | CCCN(CCC)C(=O)C[2] |

| InChI | InChI=1S/C8H17NO/c1-4-6-9(7-5-2)8(3)10/h4-7H2,1-3H3[3] |

| InChIKey | IFTIBNDWGNYRLS-UHFFFAOYSA-N[3] |

Physicochemical Properties

This compound is a stable compound with a relatively high boiling point and low volatility compared to simpler amides. It is soluble in organic solvents.[1]

Table 2: Physicochemical Data for this compound

| Property | Value |

|---|---|

| Molecular Weight | 143.23 g/mol [2] |

| Appearance | Colorless to pale yellow liquid[1] |

| Boiling Point | 207.3 °C at 760 mmHg[4] 87 °C at 6 mmHg[5][6] |

| Density | 0.868 g/cm³[4] 0.89 g/cm³[5][6] |

| Flash Point | 78.2 °C[4] 88 °C[5][6] |

| Refractive Index | 1.4425 - 1.4445[4][5] |

| Solubility | Soluble in organic solvents[1] |

Experimental Protocols

Synthesis of this compound via Acylation of Dipropylamine

The most common method for synthesizing N,N-disubstituted acetamides is the acylation of the corresponding secondary amine. The following protocol describes a standard Schotten-Baumann reaction condition, which is a reliable method for this transformation.

Reaction: (CH₃CH₂CH₂)₂NH + CH₃COCl → (CH₃CH₂CH₂)₂NC(O)CH₃ + HCl

Materials and Equipment:

-

Dipropylamine (1.0 eq)

-

Acetyl chloride (1.05 eq)

-

Anhydrous dichloromethane (DCM) or Toluene as solvent

-

Triethylamine (TEA) or Pyridine (1.1 eq) as a base/HCl scavenger

-

Three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet

-

Ice bath

-

Standard laboratory glassware for workup and purification

-

Rotary evaporator

-

Distillation apparatus

Protocol:

-

Reaction Setup: A three-neck round-bottom flask is charged with dipropylamine (1.0 eq) and anhydrous dichloromethane. The flask is placed under a nitrogen atmosphere and cooled to 0 °C using an ice bath.

-

Addition of Base: Triethylamine (1.1 eq) is added to the stirring solution.

-

Addition of Acylating Agent: Acetyl chloride (1.05 eq), dissolved in a small amount of anhydrous DCM, is added dropwise to the reaction mixture via the dropping funnel over 30-60 minutes, ensuring the temperature remains below 5 °C.

-

Reaction: After the addition is complete, the reaction mixture is allowed to slowly warm to room temperature and stirred for an additional 2-4 hours, or until TLC/GC-MS analysis indicates the consumption of the starting amine.

-

Workup: The reaction is quenched by the slow addition of saturated aqueous sodium bicarbonate solution. The organic layer is separated, and the aqueous layer is extracted twice with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.

-

Purification: The solvent is removed under reduced pressure using a rotary evaporator. The resulting crude product is purified by vacuum distillation to yield this compound as a clear liquid.

Spectroscopic Analysis

Spectroscopic data is essential for the structural confirmation of this compound.

Table 3: Spectroscopic Analysis Methods

| Technique | Experimental Protocol Summary |

|---|---|

| ¹H NMR | The sample is dissolved in a deuterated solvent (e.g., CDCl₃). The spectrum is typically recorded on a 300 or 500 MHz NMR spectrometer. Chemical shifts are reported in ppm relative to tetramethylsilane (TMS). |

| ¹³C NMR | The ¹³C NMR spectrum is acquired using the same sample and instrument as the ¹H NMR. Proton-decoupled mode is standard to simplify the spectrum to single peaks for each unique carbon atom. |

| Infrared (IR) Spectroscopy | The IR spectrum is often recorded using a Fourier-Transform Infrared (FTIR) spectrometer. For a liquid sample, this is typically done neat (without solvent) using a thin film between two salt (NaCl or KBr) plates or using an Attenuated Total Reflectance (ATR) accessory.[2] The spectrum shows a characteristic strong C=O (amide I) stretching band around 1650 cm⁻¹. |

| Mass Spectrometry (MS) | Mass spectra are commonly obtained via Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization (EI).[2] The sample is injected into the GC, separated from impurities, and then ionized. The resulting fragmentation pattern is analyzed to determine the molecular weight and structural fragments. |

Visualizations

Synthesis Workflow Diagram

The following diagram illustrates the logical workflow for the synthesis of this compound from its primary reactants.

Caption: Synthesis workflow for this compound.

References

- 1. CAS 1116-24-1: this compound | CymitQuimica [cymitquimica.com]

- 2. This compound | C8H17NO | CID 70690 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Acetamide, N,N-dipropyl- [webbook.nist.gov]

- 4. This compound,1116-24-1,Purity99+%_Acros Organics USA [molbase.com]

- 5. This compound CAS#: 1116-24-1 [m.chemicalbook.com]

- 6. chembk.com [chembk.com]

Spectroscopic Profile of N,N-Dipropylacetamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for N,N-Dipropylacetamide (CAS No. 1116-24-1), a compound of interest in various chemical and pharmaceutical research domains. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, presented in a clear and accessible format for easy interpretation and application in research and development.

Spectroscopic Data Summary

The empirical formula for this compound is C₈H₁₇NO.[1][2][3] The spectroscopic data presented below has been aggregated from established chemical databases and provides a detailed fingerprint of the molecule's structure and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the carbon-hydrogen framework of a molecule. The ¹H and ¹³C NMR data for this compound are summarized below.

¹H NMR Data

| Signal | Chemical Shift (δ) [ppm] | Multiplicity | Integration | Assignment |

| a | 2.06 | s | 3H | CH₃ (acetyl) |

| b | 3.20 | t | 4H | N-CH₂ |

| c | 1.54 | sextet | 4H | CH₂ |

| d | 0.88 | t | 6H | CH₃ (propyl) |

¹³C NMR Data

| Signal | Chemical Shift (δ) [ppm] | Assignment |

| 1 | 170.2 | C=O (amide) |

| 2 | 47.9 | N-CH₂ |

| 3 | 21.6 | CH₂ |

| 4 | 21.0 | CH₃ (acetyl) |

| 5 | 11.2 | CH₃ (propyl) |

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation. The neat sample of this compound exhibits the following characteristic absorption bands.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2963 | Strong | C-H stretch (alkane) |

| 2933 | Strong | C-H stretch (alkane) |

| 2874 | Strong | C-H stretch (alkane) |

| 1646 | Strong | C=O stretch (amide) |

| 1461 | Medium | C-H bend (alkane) |

| 1401 | Medium | C-H bend (alkane) |

| 1260 | Medium | C-N stretch |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification and structural elucidation. The electron ionization (EI) mass spectrum of this compound shows the following major peaks.

| m/z | Relative Intensity (%) | Assignment |

| 143 | 25 | [M]⁺ (Molecular Ion) |

| 114 | 85 | [M - C₂H₅]⁺ |

| 100 | 100 | [M - C₃H₇]⁺ |

| 72 | 70 | [C₄H₁₀N]⁺ |

| 43 | 60 | [CH₃CO]⁺ |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. Specific instrument parameters may vary.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of this compound is dissolved in a deuterated solvent, typically chloroform-d (CDCl₃), containing a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm). The ¹H and ¹³C NMR spectra are recorded on a high-resolution NMR spectrometer. For ¹³C NMR, a proton-decoupled spectrum is typically acquired to simplify the spectrum to single lines for each unique carbon atom.

Infrared (IR) Spectroscopy

A drop of neat this compound liquid is placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film. The IR spectrum is then recorded using a Fourier-transform infrared (FT-IR) spectrometer. A background spectrum of the clean plates is recorded first and subtracted from the sample spectrum.

Mass Spectrometry (MS)

The mass spectrum is obtained using a gas chromatograph coupled to a mass spectrometer (GC-MS). A diluted solution of this compound in a volatile organic solvent is injected into the GC, where it is vaporized and separated from the solvent. The separated compound then enters the mass spectrometer, where it is ionized, typically by electron ionization (EI). The resulting ions are then separated based on their mass-to-charge ratio (m/z) and detected.

Visualizations

The following diagrams illustrate the structure of this compound with atom numbering for NMR assignment and a generalized workflow for spectroscopic analysis.

Caption: General workflow for the spectroscopic analysis of a liquid sample.

Caption: Structure of this compound with atom numbering for NMR assignments.

References

N,N-Dipropylacetamide: An In-depth Technical Guide on its Anticonvulsant Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

N,N-Dipropylacetamide, also known as Valpromide, is a carboxamide derivative of valproic acid with established anticonvulsant properties.[1] Its mechanism of action is primarily attributed to its rapid in vivo conversion to its active metabolite, valproic acid, which exerts a multi-faceted influence on the central nervous system to suppress neuronal hyperexcitability.[2][3] This technical guide provides a comprehensive overview of the core mechanisms, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways and experimental workflows. The primary mechanisms of action involve the enhancement of GABAergic neurotransmission, blockade of voltage-gated sodium channels, and inhibition of T-type calcium channels.[3][4]

Core Anticonvulsant Mechanisms of Action

The anticonvulsant effects of this compound are predominantly mediated by its active metabolite, valproic acid. The therapeutic action is a result of synergistic effects on multiple molecular targets within the central nervous system.

Enhancement of GABAergic Neurotransmission

A primary mechanism is the potentiation of the inhibitory neurotransmitter γ-aminobutyric acid (GABA).[3] Valproic acid increases GABA levels in the brain through two main pathways:

-

Inhibition of GABA Degradation: It inhibits the enzyme GABA transaminase, which is responsible for the catabolism of GABA. This leads to an accumulation of GABA in the synaptic cleft.[3][5]

-

Promotion of GABA Synthesis: Evidence suggests that valproic acid may also stimulate the activity of glutamic acid decarboxylase, the enzyme that synthesizes GABA from glutamate.[3][5]

The resulting increase in GABAergic tone enhances neuronal inhibition, thereby raising the seizure threshold.[3]

Blockade of Voltage-Gated Sodium Channels

Valproic acid has been demonstrated to block voltage-gated sodium channels in neurons.[3][5] This action stabilizes the neuronal membrane by reducing the influx of sodium ions that is necessary for the initiation and propagation of action potentials. By attenuating high-frequency neuronal firing, this mechanism contributes to the prevention of seizure spread.[4]

References

A Comprehensive Technical Review of N,N-Dipropylacetamide: Synthesis, Biological Activity, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

N,N-Dipropylacetamide (DPA) is a tertiary amide that has garnered interest for its diverse biological activities, including its potential as an anti-inflammatory agent, anticonvulsant, and insect repellent. This technical guide provides a comprehensive review of the current research on DPA, with a focus on its chemical synthesis, mechanism of action, and relevant experimental methodologies. Quantitative data are summarized in structured tables for comparative analysis, and key experimental protocols are detailed to facilitate reproducibility. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz to provide clear, logical representations of the underlying scientific concepts.

Chemical Properties and Synthesis

This compound is an organic compound with the chemical formula C₈H₁₇NO and a molecular weight of 143.23 g/mol .[1] It is typically a colorless to pale yellow liquid.[2]

Synthesis of this compound

A plausible synthesis route for this compound involves the reaction of dipropylamine with acetyl chloride.

Experimental Protocol: Synthesis of this compound via Acylation of Dipropylamine

Materials:

-

Dipropylamine

-

Acetyl chloride

-

Anhydrous dichloromethane (DCM)

-

Pyridine or triethylamine (as a base)

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Dropping funnel

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask under a nitrogen or argon atmosphere, dissolve dipropylamine (1.0 equivalent) and a suitable base such as pyridine or triethylamine (1.1-1.2 equivalents) in anhydrous dichloromethane.

-

Cool the stirred solution in an ice bath to 0 °C.

-

Add acetyl chloride (1.05-1.1 equivalents), dissolved in anhydrous dichloromethane, dropwise to the cooled amine solution via a dropping funnel over a period of 15-30 minutes.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 1-3 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound.

-

The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Characterization: The purified this compound should be characterized by spectroscopic methods to confirm its identity and purity.

-

¹H NMR and ¹³C NMR Spectroscopy: To confirm the structure and assess purity.

-

FTIR Spectroscopy: To identify the characteristic amide carbonyl (C=O) stretch.

-

Mass Spectrometry: To determine the molecular weight.

Note: Specific spectroscopic data with signal assignments for this compound is not detailed in the currently available literature.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₁₇NO | [1] |

| Molecular Weight | 143.23 g/mol | [1] |

| CAS Number | 1116-24-1 | [1] |

| Appearance | Colorless to pale yellow liquid | [2] |

Biological Activity and Mechanism of Action

This compound has been investigated for several biological activities, with its anti-inflammatory properties being the most extensively studied to date.

Anti-inflammatory Activity: Inhibition of the NF-κB Pathway

Recent research has identified this compound as a potent inhibitor of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a key regulator of inflammation.[3][4] This inhibitory action has been demonstrated in various in vitro and ex vivo models.

Mechanism of Action: this compound exerts its anti-inflammatory effects by preventing the degradation of the inhibitor of NF-κB, IκBα.[3][4] In the canonical NF-κB pathway, pro-inflammatory stimuli such as lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α) lead to the phosphorylation and subsequent ubiquitination and proteasomal degradation of IκBα. This releases NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. By inhibiting IκBα degradation, this compound effectively sequesters NF-κB in the cytoplasm, thereby preventing the inflammatory cascade.[3][4]

dot

Figure 1: Simplified diagram of this compound's inhibition of the NF-κB signaling pathway.

In Vitro and Ex Vivo Studies: Studies have shown that this compound significantly attenuates the lipopolysaccharide (LPS)-stimulated secretion of pro-inflammatory cytokines and chemokines, including TNF-α, IL-6, IL-1β, GM-CSF, MCP-1, and IL-8, in various cell lines such as murine macrophage-like RAW 264.7 cells and human trophoblast-like HTR-8/SVneo cells.[3][4] It also inhibits the secretion of these inflammatory mediators from human placental explants.[3] Furthermore, this compound has been shown to inhibit LPS-induced nitric oxide (NO) production and the expression of inducible nitric oxide synthase (iNOS) in RAW 264.7 cells.[3]

Experimental Protocol: In Vitro NF-κB Inhibition Assay

Cell Culture and Treatment:

-

Seed RAW 264.7 cells (a murine macrophage cell line) in appropriate culture plates and allow them to adhere overnight.

-

Pre-treat the cells with varying concentrations of this compound (e.g., 0.1, 1, and 10 mM) for 2 hours.

-

Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for a specified period (e.g., 24 hours for cytokine measurement, 15 minutes for IκBα degradation analysis).

Cytokine Measurement (ELISA):

-

Collect the cell culture supernatants after the 24-hour stimulation period.

-

Perform sandwich enzyme-linked immunosorbent assays (ELISAs) to quantify the levels of secreted cytokines (e.g., TNF-α, IL-6) according to the manufacturer's instructions.

Western Blot for IκBα Degradation:

-

After the 15-minute LPS stimulation, lyse the cells to extract total protein.

-

Determine protein concentration using a suitable assay (e.g., BCA assay).

-

Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

-

Probe the membrane with primary antibodies against IκBα and a loading control (e.g., GAPDH).

-

Incubate with the appropriate secondary antibodies and visualize the protein bands using a chemiluminescence detection system.

-

Quantify the band intensities to determine the extent of IκBα degradation.

dot

Figure 2: Experimental workflow for in vitro analysis of this compound's effect on NF-κB signaling.

Table 2: In Vitro Anti-inflammatory Activity of this compound

| Cell Line | Stimulant | Measured Parameter | Concentration of DPA | Observation | Reference(s) |

| RAW 264.7 | LPS (1 µg/mL) | TNF-α, IL-6, IL-1β, GM-CSF, MCP-1 secretion | 1 mM and 10 mM | Significant attenuation of cytokine/chemokine secretion | [3][4] |

| NO⁻ production | 1 mM and 10 mM | Significant inhibition | [3] | ||

| iNOS expression | 10 mM | Inhibition | [3] | ||

| IκBα degradation | 1 mM and 10 mM | Significant inhibition | [3][4] | ||

| HTR-8/SVneo | LPS (1 µg/mL) | IL-6, IL-8, MCP-1 secretion | 0.1, 1, and 10 mM | Significant attenuation of cytokine/chemokine secretion | [3] |

| Human Placental Explants | LPS (1 µg/mL) | TNF-α, IL-6, GM-CSF, IL-8, MCP-1 secretion | 10 mM | Significant attenuation of cytokine/chemokine secretion | [3] |

Note: Specific IC₅₀ values for this compound are not reported in the reviewed literature; the table reflects observed effects at tested concentrations.

In Vivo Studies: Prevention of Inflammation-Induced Preterm Birth The anti-inflammatory properties of this compound's analog, N,N-Diethylacetamide (DEA), have been evaluated in a murine model of inflammation-induced preterm birth.[3] Given their similar in vitro profiles, a comparable in vivo effect is anticipated for DPA.

Experimental Protocol: Murine Model of Inflammation-Induced Preterm Birth

Animals and Treatment:

-

Use timed-pregnant mice (e.g., C57BL/6).

-

On a specific day of gestation (e.g., embryonic day 15.5), induce preterm birth by intraperitoneal (i.p.) injection of LPS (e.g., 50 µg/kg).

-

Administer this compound (or vehicle control) via i.p. injection at specified time points before and/or after the LPS challenge. A dose-ranging study would be necessary to determine the optimal therapeutic dose.

-

Monitor the mice for signs of preterm labor and delivery.

Outcome Measures:

-

Time to delivery.

-

Percentage of mice delivering preterm.

-

Pup survival rate.

-

Histological analysis of placental and uterine tissues for inflammatory cell infiltration.

-

Measurement of cytokine levels in maternal serum and placental tissue.

Anticonvulsant Activity

Insect Repellent Activity

There is limited information available regarding the insect repellent efficacy of this compound. While related N,N-dialkylamides are known insect repellents, specific quantitative data on the protection time and percentage repellency of DPA against various insect species are not well-documented in the reviewed literature.

Toxicology and Pharmacokinetics

Comprehensive toxicological and pharmacokinetic data for this compound are not available in the public domain. However, data from related compounds can provide some initial insights.

Toxicology: The acute oral toxicity of the related compound N,N-diethylphenylacetamide (DEPA) has been determined in several animal models.[6]

Table 3: Acute Oral LD₅₀ of N,N-diethylphenylacetamide (DEPA)

| Animal Model | LD₅₀ (mg/kg) | Reference(s) |

| Male Mice | 900 | [6] |

| Male Rats | 825 | [6] |

| Male Rabbits | 635 | [6] |

Note: This data is for a related compound and should be interpreted with caution for this compound.

Pharmacokinetics: Specific pharmacokinetic parameters for this compound, such as half-life (t₁/₂), maximum plasma concentration (Cₘₐₓ), and area under the curve (AUC), have not been reported in the reviewed literature. The metabolism of N,N-dialkylamides generally involves N-dealkylation and oxidation. The specific metabolic fate of this compound requires further investigation.

Conclusion and Future Directions

This compound is a tertiary amide with demonstrated anti-inflammatory activity mediated through the inhibition of the NF-κB signaling pathway. Its potential as a therapeutic agent for inflammatory conditions, such as preterm birth, warrants further investigation. While its anticonvulsant and insect repellent properties have been noted, more quantitative research is needed to substantiate these claims.

Future research should focus on:

-

Developing and optimizing a reproducible synthesis protocol for this compound with detailed characterization and yield data.

-

Determining the IC₅₀ value for NF-κB inhibition and elucidating the precise molecular interactions with components of the NF-κB pathway.

-

Conducting comprehensive in vivo studies to establish the efficacy and therapeutic window of this compound in relevant disease models.

-

Performing detailed pharmacokinetic and toxicological studies to assess its absorption, distribution, metabolism, excretion, and safety profile.

-

Quantifying its anticonvulsant and insect repellent activities to better understand its potential applications in these areas.

This in-depth technical guide provides a solid foundation for researchers and drug development professionals interested in this compound. The provided experimental protocols and data summaries are intended to guide future research and facilitate the exploration of this promising compound's full therapeutic potential.

References

- 1. Inhibition of ubiquitin-proteasome pathway–mediated IκBα degradation by a naturally occurring antibacterial peptide - PMC [pmc.ncbi.nlm.nih.gov]

- 2. websites.umich.edu [websites.umich.edu]

- 3. N,N-Diethylacetamide and this compound inhibit the NF-kB pathway in in vitro, ex vivo and in vivo models of inflammation-induced preterm birth - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The antiepileptic properties of N-dipropylacetamide (depamide): a clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Acute oral toxicity of insect repellent N,N-diethylphenylacetamide in mice, rats and rabbits and protective effect of sodium pentobarbital - PubMed [pubmed.ncbi.nlm.nih.gov]

The Genesis and Synthesis of N,N-Dipropylacetamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N,N-Dipropylacetamide (DPA) is a tertiary amide with growing interest in both industrial and therapeutic applications. Initially recognized as a solvent and a crucial intermediate in organic synthesis, recent discoveries have highlighted its potential as a modulator of inflammatory pathways and its historical association with anticonvulsant properties. This technical guide provides an in-depth exploration of the discovery and synthesis history of this compound, detailing established synthetic routes with comprehensive experimental protocols. Furthermore, it elucidates its emerging role in pharmacology, particularly its inhibitory effects on the NF-κB signaling pathway. Quantitative data for key synthetic methods are presented for comparative analysis, and logical workflows are visualized to enhance understanding.

Introduction

This compound, a colorless to pale yellow liquid, is an organic compound characterized by an acetamide functional group where the nitrogen atom is substituted with two propyl groups.[1] Its stable chemical nature and moderate polarity have rendered it a useful solvent and intermediate in the manufacturing of pharmaceuticals and agrochemicals.[1] While the precise historical record of its first synthesis is not prominently documented, its preparation falls under the well-established category of N-acylation of secondary amines, a cornerstone of organic chemistry.

Recent pharmacological studies have unveiled a significant biological activity for this compound, demonstrating its ability to inhibit the NF-κB inflammatory pathway.[2] This finding has opened new avenues for its potential therapeutic application in inflammation-mediated conditions.[2] Additionally, this compound, also known in some contexts as depamide, has been investigated for its anticonvulsant properties, often in relation to its structural similarity to valproic acid.[3]

This guide will systematically review the primary methods for the synthesis of this compound, providing detailed experimental procedures. It will also present a summary of its known biological activities, with a focus on the underlying signaling pathways.

Synthesis of this compound

The synthesis of this compound is primarily achieved through the acylation of dipropylamine. The most common and effective methods involve the use of acetyl chloride, acetic anhydride, or the direct amidation of acetic acid.

Synthesis via Acetyl Chloride

This method is a classic and highly efficient route for the formation of amides. The reaction involves the nucleophilic acyl substitution of the highly reactive acetyl chloride with dipropylamine. The reaction is typically rapid and exothermic.[4]

Experimental Protocol:

-

Reaction Setup: A 250 mL round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a system for neutralizing evolved HCl gas (e.g., a gas trap containing aqueous sodium hydroxide). The entire apparatus is dried prior to use.

-

Reagents: Dipropylamine (1.0 mol) is dissolved in a suitable anhydrous aprotic solvent (e.g., 150 mL of dichloromethane or diethyl ether) in the reaction flask. An equimolar amount of a tertiary amine base, such as triethylamine (1.0 mol), is added to act as an HCl scavenger.

-

Reaction: The flask is cooled in an ice bath to 0-5 °C. Acetyl chloride (1.0 mol) is dissolved in 50 mL of the same anhydrous solvent and added dropwise to the stirred solution of dipropylamine over a period of 30-60 minutes, maintaining the temperature below 10 °C.

-

Work-up: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 1-2 hours. The reaction mixture is then washed successively with 100 mL of 1M HCl, 100 mL of saturated aqueous sodium bicarbonate solution, and 100 mL of brine.

-

Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator. The crude this compound is then purified by vacuum distillation.

Logical Relationship for Synthesis via Acetyl Chloride

References

- 1. This compound | C8H17NO | CID 70690 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. N,N-Diethylacetamide and this compound inhibit the NF-kB pathway in in vitro, ex vivo and in vivo models of inflammation-induced preterm birth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The antiepileptic properties of N-dipropylacetamide (depamide): a clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. chem.libretexts.org [chem.libretexts.org]

Navigating the Environmental Journey of N,N-Dipropylacetamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N,N-Dipropylacetamide, a tertiary amide with applications in various industrial processes, necessitates a thorough understanding of its environmental fate and degradation pathways to ensure responsible manufacturing and use. This technical guide provides a comprehensive overview of the key processes governing the environmental persistence and transformation of this compound, including biodegradation, photodegradation, hydrolysis, and soil sorption. In the absence of extensive empirical data for this specific compound, this document outlines the standardized experimental protocols, based on internationally recognized guidelines, that are essential for determining its environmental risk profile. Furthermore, predictive models and data from structurally similar amides are leveraged to provide a scientifically grounded estimation of its behavior in various environmental compartments. This guide is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge and methodological frameworks to assess the environmental impact of this compound and other related molecules.

Introduction

This compound (CAS No. 1116-24-1) is a chemical compound whose environmental presence and potential impacts are not yet extensively documented in publicly available literature.[1][2][3][4] Understanding the environmental fate of such chemicals is a critical component of regulatory assessment and product stewardship, particularly within the pharmaceutical and chemical manufacturing industries.[5][6] The primary environmental compartments of concern are water, soil, and air, where the compound may be subject to various degradation and transport processes. This guide details the methodologies for assessing these processes and provides a predictive overview of this compound's likely environmental behavior.

Physicochemical Properties

The environmental distribution and fate of a chemical are fundamentally influenced by its physicochemical properties. While extensive experimental data for this compound is limited, key parameters can be estimated using Quantitative Structure-Property Relationship (QSPR) models.

| Property | Estimated Value/Information | Significance for Environmental Fate |

| Molecular Formula | C8H17NO[1][2] | Determines molecular weight and elemental composition. |

| Molecular Weight | 143.23 g/mol [1] | Influences volatility and transport. |

| Water Solubility | Moderately soluble (predicted) | Governs concentration in aquatic systems and bioavailability. |

| Vapor Pressure | Low (predicted) | Suggests limited volatilization from water and soil. |

| Log K_ow_ (Octanol-Water Partition Coefficient) | ~1.5 - 2.5 (predicted) | Indicates a moderate potential for bioaccumulation and sorption to organic matter. |

Environmental Fate and Degradation Pathways

The overall environmental persistence of this compound is determined by the interplay of several degradation and transport mechanisms. The following sections detail the key pathways and the experimental protocols for their assessment.

Biodegradation

Biodegradation is a critical process for the removal of organic chemicals from the environment through the action of microorganisms. The susceptibility of this compound to microbial degradation can be assessed using standardized tests.

Amides can be susceptible to enzymatic hydrolysis by amidases, leading to the formation of dipropylamine and acetic acid. The rate and extent of biodegradation will depend on the specific microbial populations present and environmental conditions. Based on its structure, this compound is not expected to be readily biodegradable.

The OECD 301 series of tests are designed to assess the ready biodegradability of chemicals in an aerobic aqueous medium.[7][8][9]

-

Principle: A small amount of the test substance is dissolved in a mineral medium, which is then inoculated with microorganisms from a source like activated sludge. The mixture is incubated under aerobic conditions in the dark for 28 days.[7][8]

-

Test Methods: Several methods can be employed, including:

-

Pass Levels: A substance is considered "readily biodegradable" if it reaches a certain percentage of its theoretical maximum biodegradation within a 10-day window during the 28-day test period (e.g., 60% of theoretical CO2 production in the OECD 301B test).[7][8][12]

-

Data Presentation:

| Parameter | Result |

| Test Method | e.g., OECD 301B |

| Inoculum Source | e.g., Activated sludge from a domestic wastewater treatment plant |

| Test Duration | 28 days |

| % Biodegradation | (Value to be determined experimentally) |

| 10-day Window | (Achieved/Not Achieved) |

| Classification | Readily biodegradable / Not readily biodegradable |

Experimental Workflow for Biodegradation Assessment

Caption: Workflow for OECD 301 Ready Biodegradability Test.

Photodegradation

Photodegradation involves the breakdown of a chemical due to the absorption of light energy. This process can be a significant degradation pathway in sunlit surface waters and the atmosphere.

This compound does not contain significant chromophores that absorb light in the environmentally relevant UV spectrum (>290 nm). Therefore, direct photodegradation in water is expected to be a slow process. Indirect photodegradation, mediated by reactive species such as hydroxyl radicals, may contribute to its transformation.

This guideline provides a tiered approach to assess the direct photolysis of chemicals in water.[13][14][15]

-

Tier 1: Theoretical Screening: An initial assessment is made based on the chemical's UV-visible absorption spectrum. If significant light absorption above 290 nm is observed, experimental testing is warranted.

-

Tier 2: Experimental Determination:

-

Principle: A solution of the test substance in purified water is irradiated with a light source that simulates natural sunlight (e.g., a xenon arc lamp). The concentration of the test substance is monitored over time.[15]

-

Methodology: The experiment is conducted in temperature-controlled quartz cells. Dark controls are run in parallel to account for any non-photolytic degradation. The quantum yield, which is a measure of the efficiency of the photochemical process, can be determined.

-

Data Analysis: The degradation kinetics are typically modeled to determine the first-order rate constant and the photolytic half-life.

-

-

Data Presentation:

| Parameter | Result |

| Light Source | e.g., Xenon arc lamp |

| Irradiation Wavelength | > 290 nm |

| Temperature | e.g., 25 °C |

| First-Order Rate Constant (k_p_) | (Value to be determined experimentally) |

| Photolytic Half-life (t_1/2_) | (Value to be determined experimentally) |

| Quantum Yield (Φ) | (Value to be determined experimentally) |

Logical Flow for Photodegradation Assessment

Caption: Tiered approach for assessing direct photodegradation in water.

Hydrolysis

Hydrolysis is the chemical breakdown of a compound due to reaction with water. The rate of hydrolysis is often pH-dependent.

Amides are generally stable to hydrolysis under neutral pH conditions. However, under strongly acidic or basic conditions, hydrolysis can be accelerated. For this compound, hydrolysis is expected to be slow at environmentally relevant pH values (pH 4-9).

This guideline details the procedure for determining the rate of hydrolysis of a chemical in sterile aqueous buffer solutions at different pH values.[14]

-

Principle: The test substance is dissolved in sterile buffer solutions at pH 4, 7, and 9. The solutions are incubated in the dark at a constant temperature.

-

Methodology: Aliquots are taken at various time intervals and analyzed for the concentration of the parent compound. The experiment is typically conducted at 50 °C to accelerate the reaction, and the results are then extrapolated to a more environmentally relevant temperature (e.g., 25 °C) using the Arrhenius equation.

-

Data Analysis: The hydrolysis rate constants and half-lives are determined for each pH.

-

Data Presentation:

| pH | Temperature (°C) | Hydrolysis Rate Constant (k_h_) (days⁻¹) | Half-life (t_1/2_) (days) |

| 4 | 25 | (Value to be determined experimentally) | (Value to be determined experimentally) |

| 7 | 25 | (Value to be determined experimentally) | (Value to be determined experimentally) |

| 9 | 25 | (Value to be determined experimentally) | (Value to be determined experimentally) |

Soil Sorption and Mobility

The tendency of a chemical to adsorb to soil and sediment particles governs its mobility in the environment. This process is quantified by the soil sorption coefficient.

Based on its predicted Log K_ow_ of ~1.5 - 2.5, this compound is expected to have low to moderate sorption to soil organic carbon. This suggests a potential for leaching into groundwater.

This method is widely used to determine the soil sorption coefficient (K_d_) and the organic carbon-normalized sorption coefficient (K_oc_).

-

Principle: A solution of the test substance is equilibrated with a known amount of soil. The concentration of the substance remaining in the aqueous phase is measured.

-

Methodology: The experiment is typically conducted with several soil types varying in organic carbon content and texture. A preliminary test is performed to determine the appropriate soil-to-solution ratio and equilibration time. For the main study, a series of concentrations of the test substance are used to generate a sorption isotherm.

-

Data Analysis: The K_d_ is calculated as the ratio of the concentration of the substance in the soil to the concentration in the water at equilibrium. The K_oc_ is then calculated by normalizing K_d_ to the organic carbon content of the soil (K_oc_ = (K_d_ / %OC) * 100).[16]

-

Data Presentation:

| Soil Type | % Organic Carbon | K_d_ (L/kg) | K_oc_ (L/kg) |

| (e.g., Sandy Loam) | (Value) | (Value to be determined experimentally) | (Value to be determined experimentally) |

| (e.g., Silt Loam) | (Value) | (Value to be determined experimentally) | (Value to be determined experimentally) |

| (e.g., Clay) | (Value) | (Value to be determined experimentally) | (Value to be determined experimentally) |

Signaling Pathway for Soil Sorption Assessment

Caption: Process for determining soil sorption coefficients (Kd and Koc).

Integrated Environmental Fate Summary

The following table summarizes the predicted environmental fate of this compound based on its chemical structure and analogy to similar compounds, alongside the key experimental endpoints for its assessment.

| Environmental Process | Predicted Fate | Key Experimental Endpoint | OECD Guideline |

| Biodegradation | Not readily biodegradable; potential for slow inherent biodegradation. | % Biodegradation in 28 days | 301 Series |

| Photodegradation | Direct photolysis is expected to be insignificant. Indirect photolysis may occur. | Photolytic half-life (t_1/2_) | 316 |

| Hydrolysis | Stable at neutral pH; may hydrolyze under strong acid/base conditions. | Hydrolysis half-life (t_1/2_) at pH 4, 7, 9 | 111 |

| Soil Mobility | Low to moderate sorption to organic carbon; potential for leaching. | Soil organic carbon-water partitioning coefficient (K_oc_) | 106 |

| Bioaccumulation | Moderate potential based on predicted Log K_ow_. | Bioconcentration Factor (BCF) | 305 |

Conclusion

While specific experimental data on the environmental fate of this compound is currently scarce, this technical guide provides a robust framework for its assessment. By employing standardized OECD test guidelines for biodegradation, photodegradation, hydrolysis, and soil sorption, researchers and drug development professionals can generate the necessary data to perform a comprehensive environmental risk assessment. Predictive models based on the compound's structure suggest that this compound is likely to be persistent in the environment, with moderate mobility in soil. The experimental protocols and data presentation formats outlined herein offer a clear path forward for filling the existing data gaps and ensuring the environmentally sound management of this compound.

References

- 1. This compound | C8H17NO | CID 70690 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Acetamide, N,N-dipropyl- [webbook.nist.gov]

- 3. spectrabase.com [spectrabase.com]

- 4. This compound | 1116-24-1 [chemicalbook.com]

- 5. ecetoc.org [ecetoc.org]

- 6. epa.gov [epa.gov]

- 7. oecd.org [oecd.org]

- 8. Ready biodegradability | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]

- 9. oecd.org [oecd.org]

- 10. Types of OECD 301 Biodegradation Tests - Aropha [aropha.com]

- 11. pubdata.leuphana.de [pubdata.leuphana.de]

- 12. Ready Biodegradability (consensus model) - OCHEM user's manual - OCHEM docs [docs.ochem.eu]

- 13. oecd.org [oecd.org]

- 14. oecd.org [oecd.org]

- 15. oecd.org [oecd.org]

- 16. chemsafetypro.com [chemsafetypro.com]

Methodological & Application

Synthesis of N,N-Dipropylacetamide from Dipropylamine: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Application Notes

N,N-Dipropylacetamide is a tertiary amide that finds applications as a solvent and an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.[1] Its synthesis from dipropylamine is a straightforward N-acetylation reaction, a fundamental transformation in organic chemistry. This process involves the introduction of an acetyl group (CH₃CO-) onto the nitrogen atom of the secondary amine, dipropylamine.

The acetylation of amines is a widely used method to protect the amino group during multi-step syntheses, reducing its nucleophilicity and basicity. The resulting amide is generally a stable, crystalline solid, which facilitates purification. Two of the most common and effective acetylating agents for this transformation are acetyl chloride and acetic anhydride.

Mechanism of Action: The synthesis proceeds via a nucleophilic acyl substitution. The lone pair of electrons on the nitrogen atom of dipropylamine attacks the electrophilic carbonyl carbon of the acetylating agent (acetyl chloride or acetic anhydride). This is followed by the elimination of a leaving group (chloride ion or acetate ion, respectively), to form the stable amide product. When using acetyl chloride, a base is typically added to neutralize the hydrochloric acid byproduct.[2][3][4]

Data Presentation

The following tables summarize the key quantitative data for the starting material and the product. While a specific literature-reported yield for the synthesis of this compound from dipropylamine was not found during the search, yields for the acetylation of secondary amines are generally high, often exceeding 80-90%, depending on the specific conditions and purification methods.[5][6][7]

Table 1: Physical and Chemical Properties of Key Compounds

| Compound | IUPAC Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |

| Dipropylamine | N-Propylpropan-1-amine | 142-84-7 | C₆H₁₅N | 101.19 | 109.3 |

| This compound | This compound | 1116-24-1 | C₈H₁₇NO | 143.23 | 202-204 |

Table 2: Spectroscopic Data for this compound

| Spectroscopy | Data |

| ¹H NMR | Spectral data available in public databases such as PubChem.[8] |

| ¹³C NMR | Spectral data available in public databases such as PubChem.[8] |

| IR | Characteristic C=O stretch of the amide group is expected around 1650 cm⁻¹. Spectral data available in public databases such as PubChem.[8] |

| Mass Spec. | Molecular ion peak (M+) expected at m/z = 143.23. |

Experimental Protocols

Two primary methods for the synthesis of this compound from dipropylamine are presented below.

Protocol 1: Synthesis using Acetyl Chloride

This method utilizes acetyl chloride as the acetylating agent in the presence of a tertiary amine base to neutralize the HCl byproduct.

Materials:

-

Dipropylamine

-

Acetyl Chloride

-

Triethylamine (TEA) or Pyridine

-

Dichloromethane (DCM), anhydrous

-

1 M Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To an oven-dried round-bottom flask under a nitrogen atmosphere, add dipropylamine (1.0 eq) and anhydrous dichloromethane (DCM).

-

Add triethylamine (1.1 eq) to the solution.

-

Cool the mixture to 0 °C in an ice bath with stirring.

-

Add acetyl chloride (1.05 eq), dissolved in a small amount of anhydrous DCM, dropwise to the cooled solution via a dropping funnel over 15-20 minutes.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by slowly adding water.

-

Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude this compound.

-

The crude product can be purified by vacuum distillation.

Protocol 2: Synthesis using Acetic Anhydride

This method employs acetic anhydride as a less reactive, but effective, acetylating agent.

Materials:

-

Dipropylamine

-

Acetic Anhydride

-

Dichloromethane (DCM) or neat (no solvent)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser (optional)

-

Heating mantle (optional)

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, combine dipropylamine (1.0 eq) and acetic anhydride (1.2 eq). The reaction can be run neat or in a solvent like DCM.

-

Stir the reaction mixture at room temperature. The reaction is typically exothermic. If necessary, the reaction can be gently heated to ensure completion.

-

Monitor the reaction progress by TLC.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Slowly and carefully add saturated NaHCO₃ solution to neutralize the excess acetic anhydride and the acetic acid byproduct.

-

Extract the product with DCM or another suitable organic solvent.

-

Wash the organic layer with saturated NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude product.

-

Purify the this compound by vacuum distillation.

Visualizations

Below are diagrams illustrating the chemical reaction and the experimental workflow for the synthesis of this compound.

Caption: Chemical reaction for the synthesis of this compound.

Caption: General experimental workflow for the synthesis.

References

- 1. CAS 1116-24-1: this compound | CymitQuimica [cymitquimica.com]

- 2. ias.ac.in [ias.ac.in]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. ijcrt.org [ijcrt.org]

- 8. This compound | C8H17NO | CID 70690 - PubChem [pubchem.ncbi.nlm.nih.gov]

N,N-Dipropylacetamide: A High-Performance Solvent for Organic Synthesis

Introduction

N,N-Dipropylacetamide is emerging as a versatile and robust aprotic polar solvent for a variety of applications in organic synthesis. Characterized by its high boiling point, excellent thermal stability, and moderate polarity, it presents a viable alternative to commonly used solvents such as N,N-Dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP), particularly in reactions requiring elevated temperatures. This document provides an overview of its properties, potential applications, and protocols based on available data and analogous systems.

Physicochemical Properties

This compound is a colorless to pale yellow liquid with a mild odor. Its key physical and chemical properties are summarized in the table below, highlighting its suitability for high-temperature applications and its nature as a polar aprotic solvent.

| Property | Value | Reference |

| Molecular Formula | C₈H₁₇NO | [1][2] |

| Molecular Weight | 143.23 g/mol | [3] |

| CAS Number | 1116-24-1 | [2][3] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Boiling Point | 87 °C at 6 mmHg | |

| Polarity | Moderately polar | [1] |

| Solubility | Soluble in organic solvents | [1] |

Applications in Organic Synthesis

While specific documented examples of this compound as a primary solvent in a wide range of common organic reactions are not extensively reported in readily available literature, its properties and the behavior of homologous N,N-dialkylacetamides suggest its utility in several key transformations. Its high boiling point and stability make it an excellent candidate for reactions that are sluggish at lower temperatures or require prolonged heating.

Potential Application Workflow

The general workflow for utilizing this compound as a solvent in a synthetic procedure is outlined below. This workflow is applicable to various reaction types where a high-boiling polar aprotic solvent is beneficial.

Caption: General experimental workflow using this compound as a solvent.

Nucleophilic Substitution Reactions

The polar aprotic nature of this compound is expected to facilitate S_N2 reactions by solvating cations while leaving anions relatively free to act as nucleophiles. Its high boiling point allows for reactions involving less reactive alkyl or aryl halides that require significant thermal energy.

Hypothetical Protocol for a Nucleophilic Aromatic Substitution (S_NAr) Reaction:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine the aryl halide (1.0 eq), the nucleophile (1.2 eq), and a suitable base (e.g., K₂CO₃, 2.0 eq).

-

Solvent Addition: Add a sufficient volume of this compound to dissolve the reactants and allow for efficient stirring.

-

Reaction Conditions: Heat the reaction mixture to a temperature between 120-180 °C under an inert atmosphere (e.g., nitrogen or argon).

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: After completion, cool the reaction mixture to room temperature. Pour the mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Cross-Coupling Reactions (e.g., Suzuki-Miyaura Coupling)

High-boiling amide solvents are often employed in palladium-catalyzed cross-coupling reactions. This compound can serve as an effective medium for Suzuki-Miyaura couplings, particularly with challenging substrates that require higher temperatures for efficient oxidative addition and transmetalation steps.

Hypothetical Protocol for a Suzuki-Miyaura Coupling Reaction:

-

Reaction Setup: To a flame-dried Schlenk flask, add the aryl halide (1.0 eq), the boronic acid or ester (1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and a base (e.g., K₂CO₃, 2.0 eq).

-

Solvent Addition: Add degassed this compound via syringe.

-

Reaction Conditions: Heat the mixture to 100-150 °C under an inert atmosphere.

-

Monitoring: Monitor the reaction progress by LC-MS or GC-MS.

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent.

-

Purification: Wash the organic phase, dry, and concentrate. Purify the residue by flash chromatography.

Reactions with Organometallic Reagents

While ethers like diethyl ether and tetrahydrofuran (THF) are the conventional solvents for the formation of Grignard reagents, the use of N,N-dialkylacetamides as solvents for the reactions of pre-formed organometallic reagents is plausible, especially for reactions requiring higher temperatures. It is important to note that the amide functionality can react with highly reactive organometallics; thus, careful consideration of the specific reagents and conditions is necessary. A notable property is the ability of a sodium-potassium alloy to dissolve in this compound, forming metastable blue solutions, suggesting its utility in reactions involving alkali metals.[4]

Logical Relationship for Solvent Selection in Organometallic Reactions

Caption: Decision-making process for solvent selection in organometallic chemistry.

Conclusion

This compound is a promising high-boiling polar aprotic solvent with potential applications in a range of organic transformations that benefit from elevated temperatures and a polar reaction medium. While detailed experimental protocols are not widely published, its physicochemical properties, by analogy with other N,N-dialkylacetamides like N,N-diethylacetamide, suggest its suitability as a replacement for more hazardous solvents like DMF and NMP.[5] Further research into its application in specific synthetic contexts is warranted to fully explore its utility for researchers, scientists, and drug development professionals.

References

- 1. CAS 1116-24-1: this compound | CymitQuimica [cymitquimica.com]

- 2. This compound | 1116-24-1 [chemicalbook.com]

- 3. This compound | C8H17NO | CID 70690 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. NN-diethylacetamide, NN-dipropylacetamide, NN-dimethylpropanamide, tetramethylurea, and tetraethylurea: solvents for alkali metals - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 5. nbinno.com [nbinno.com]

Application Notes and Protocols for N,N-Dipropylacetamide in Agrochemical Formulations

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of N,N-Dipropylacetamide as a versatile solvent in agrochemical formulations. This document outlines its key properties, potential applications, and detailed protocols for evaluating its performance in enhancing the solubility and stability of active ingredients.

Introduction to this compound in Agrochemicals

This compound is a colorless to pale yellow liquid organic compound with moderate polarity.[1][2] Its chemical stability and solubility in a range of organic solvents make it a promising component in the development of stable and effective agrochemical formulations.[1][2] While direct, publicly available quantitative performance data in specific commercial formulations is limited, its structural similarity to other polar amides used in the industry suggests its potential as a potent solvent or co-solvent. This document provides a framework for researchers to evaluate this compound for such applications.

Key Properties:

| Property | Value | Reference |

| Molecular Formula | C₈H₁₇NO | [3] |

| Molecular Weight | 143.23 g/mol | [3] |

| Appearance | Colorless to pale yellow liquid | [1][2] |

| Solubility | Soluble in organic solvents | [1][2] |

| Boiling Point | Relatively high compared to simpler amides | [1][2] |

Potential Applications in Agrochemical Formulations

Based on its chemical properties, this compound can be investigated for the following applications in agrochemical formulations:

-

Solvent for Active Ingredients: Its amide functional group can facilitate the dissolution of a wide range of pesticide and herbicide active ingredients, particularly those with limited solubility in conventional solvents.

-

Co-solvent in Emulsifiable Concentrates (EC) and Suspension Concentrates (SC): In complex formulations, it may act as a co-solvent to improve the stability and homogeneity of the mixture, preventing crystallization of the active ingredient at low temperatures.

-

Component of Adjuvant Blends: While not a traditional adjuvant itself, it could be incorporated into adjuvant packages to enhance the overall performance of the spray mixture by improving the solubility and bioavailability of the active ingredient.

Experimental Protocols

The following protocols are designed to guide researchers in evaluating the suitability of this compound in agrochemical formulations.

Protocol for Determining the Solubility of an Active Ingredient in this compound

This protocol determines the saturation solubility of a solid agrochemical active ingredient (AI) in this compound at a controlled temperature.

Materials:

-

This compound (analytical grade)

-

Active Ingredient (AI) powder (technical grade)

-

Analytical balance

-

Thermostatically controlled shaker or water bath

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector for the AI

-

Volumetric flasks and pipettes

-

Appropriate mobile phase for HPLC analysis

Procedure:

-

Prepare a series of saturated solutions by adding an excess of the AI powder to known volumes of this compound in sealed vials.

-

Equilibrate the vials in a thermostatically controlled shaker at a constant temperature (e.g., 25°C) for 24-48 hours to ensure saturation.

-

After equilibration, centrifuge the vials to separate the undissolved solid.

-

Carefully withdraw an aliquot of the clear supernatant and accurately dilute it with a suitable solvent to a concentration within the calibration range of the HPLC.

-

Analyze the diluted samples by HPLC to determine the concentration of the dissolved AI.

-

Calculate the solubility of the AI in this compound in g/L or other appropriate units.

Data Presentation:

The solubility data should be presented in a clear, tabular format.

| Active Ingredient | Temperature (°C) | Solubility in this compound (g/L) |

| [Specify AI 1] | 25 | [Insert experimental value] |

| [Specify AI 2] | 25 | [Insert experimental value] |

Protocol for Evaluating the Stability of an Agrochemical Formulation Containing this compound

This protocol assesses the physical and chemical stability of a formulated agrochemical product containing this compound under accelerated storage conditions.

Materials:

-

Test formulation containing the AI, this compound, and other relevant formulants.

-

Control formulation (without this compound, if applicable).

-

Storage chambers capable of maintaining constant temperature (e.g., 54°C for 14 days, as per standard guidelines).

-

Analytical instrumentation for AI quantification (e.g., HPLC or GC).

-

Equipment for physical property testing (e.g., viscometer, particle size analyzer, pH meter).

Procedure:

-

Prepare a sufficient quantity of the test and control formulations.

-

Package the formulations in appropriate, sealed containers that are representative of the intended commercial packaging.

-

Store the samples in a temperature-controlled chamber at 54 ± 2°C for 14 days (accelerated storage).

-

At time zero and after 14 days, remove samples and allow them to equilibrate to room temperature.

-

Analyze the samples for the following parameters:

-

Active Ingredient Content: Quantify the concentration of the AI to assess chemical degradation.

-

Physical Appearance: Visually inspect for any signs of phase separation, crystallization, or sedimentation.

-

pH: Measure the pH of aqueous-based formulations.

-

Viscosity: Measure the viscosity of liquid formulations.

-

Particle Size Distribution: For suspension concentrates, measure the particle size to check for crystal growth.

-

Data Presentation:

Summarize the stability data in a table for easy comparison.

| Parameter | Formulation | Time 0 | 14 Days at 54°C |

| AI Content (%) | Test (with DPAA) | [Value] | [Value] |

| Control | [Value] | [Value] | |

| Appearance | Test (with DPAA) | [Observation] | [Observation] |

| Control | [Observation] | [Observation] | |

| pH | Test (with DPAA) | [Value] | [Value] |

| Control | [Value] | [Value] | |

| Viscosity (cP) | Test (with DPAA) | [Value] | [Value] |

| Control | [Value] | [Value] |

(DPAA: this compound)

Protocol for Assessing the Bio-Efficacy of a Herbicide Formulation Containing this compound

This protocol outlines a greenhouse or field trial to evaluate the herbicidal efficacy of a formulation containing this compound.

Materials:

-

Test herbicide formulation with this compound.

-

Commercial standard herbicide formulation.

-

Untreated control (e.g., water or blank formulation).

-

Target weed species grown in pots or in a field plot.

-

Calibrated sprayer.

-

Personal Protective Equipment (PPE).

Procedure:

-